Mps1-IN-1 is classified as a small molecule kinase inhibitor. It was developed through a series of iterative rounds of synthesis and biological evaluation aimed at identifying potent inhibitors of Mps1 kinase activity. The compound exhibits a half-maximal inhibitory concentration (IC50) of 367 nM, demonstrating significant selectivity against a broad panel of kinases . Its structural characteristics allow it to effectively bind to the ATP-binding site of Mps1, thereby inhibiting its function.
The synthesis of Mps1-IN-1 involves several key steps that focus on optimizing its pharmacological properties. The synthetic route typically includes:
The detailed synthetic pathway can be found in supplementary materials accompanying research articles that describe the development of Mps1 inhibitors.
Mps1-IN-1 has a well-defined molecular structure characterized by its ability to fit into the ATP-binding pocket of the Mps1 kinase. Key features include:
The structural analysis indicates that modifications to the core structure can significantly affect both potency and selectivity.
Mps1-IN-1 primarily participates in inhibition reactions where it competes with ATP for binding to the active site of Mps1. Key aspects include:
These reactions underscore the importance of Mps1 in maintaining genomic stability during cell division.
The mechanism of action for Mps1-IN-1 involves:
Research indicates that low doses can synergize with other chemotherapeutic agents like paclitaxel, enhancing their efficacy by increasing chromosomal misalignments.
Mps1-IN-1 exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings and potential clinical use.
Mps1-IN-1 has significant scientific applications, particularly in cancer research:
Monopolar Spindle 1 (MPS1/TTK) is a dual-specificity kinase serving as the core regulator of the spindle assembly checkpoint (SAC), an essential surveillance mechanism ensuring accurate chromosome segregation during mitosis. MPS1 localizes to unattached kinetochores and phosphorylates key SAC components like KNL1, BUB1, and MAD1. This initiates the formation of the mitotic checkpoint complex (MCC), which inhibits the anaphase-promoting complex/cyclosome (APC/C) until all chromosomes achieve proper bipolar attachment [2] [7]. MPS1’s kinase activity creates a "wait anaphase" signal by:
MPS1 exhibits minimal expression in normal tissues (except testes/placenta) but is significantly overexpressed in diverse malignancies. This dysregulation drives tumorigenesis through:
Cancer Types with Validated MPS1 Overexpression:
MPS1 inhibition represents a synthetic lethal strategy exploiting cancer cell vulnerabilities:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7